Furylacrylic acid

Übersicht

Beschreibung

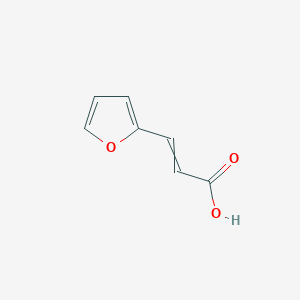

Beta-(2-Furyl)acrylic acid: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-(2-Furyl)acrylic acid can be synthesized through the condensation of furfural and malonic acid in the presence of pyridine . The reaction involves the following steps:

Condensation Reaction: Furfural and malonic acid are mixed in the presence of pyridine as a catalyst.

Heating: The mixture is heated to facilitate the reaction, resulting in the formation of Furylacrylic acid.

Purification: The product is purified to obtain a high degree of purity.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve maximum yield and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The furan ring undergoes electrophilic aromatic substitution under controlled conditions:

Nitration

-

Conditions : HNO₃/CH₃COOH at < -5°C using 3-(2-furyl)acrylic anhydride as substrate

-

Product : 3-(5-nitro-2-furyl)acrylic acid (85-92% yield)

-

Mechanism : Nitronium ion attack at C5 position of furan ring

Acetylation

-

Product : 3-(5-acetyl-2-furyl)acrylic acid (68-75% yield)

Cycloaddition Reactions

Photochemical [2+2] cycloaddition demonstrates unique stereochemical outcomes:

Dimerization

| Conditions | Major Product (Yield) | Minor Product (Yield) | Sensitizer |

|---|---|---|---|

| UV (350 nm), CH₃CN, 25°C | syn-dimer 9 (61%) | anti-dimer 10 (27%) | Benzophenone |

The reaction proceeds via triplet-state activation (39.33 kcal/mol energy gap) with benzophenone acting as triplet sensitizer . DFT calculations confirm orbital symmetry requirements for dimer formation.

Hydroarylation Reactions

Superacid-mediated Friedel-Crafts alkylation with arenes:

Reaction Profile

-

Acid : CF₃SO₃H (triflic acid)

-

Substrates : Toluene, xylene, mesitylene

Representative Yields

| Arene | Product Yield (%) | Antimicrobial MIC (μg/mL)* |

|---|---|---|

| Toluene | 78 | 64 (C. albicans) |

| p-Xylene | 82 | 64 (E. coli) |

| Mesitylene | 91 | 64 (S. aureus) |

*MIC values consistent across derivatives

Oxidation-Reduction Transformations

Oxidation

-

Reagent : KMnO₄/H₂O

-

Product : Furan-2,5-dicarboxylic acid (quantitative via ring-opening)

Reduction

-

Conditions : H₂ (1 atm), 5% Pd/C, EtOH

-

Product : 3-(2-furyl)propanoic acid (95% yield)

Polymerization Reactions

Radical-initiated polymerization produces materials with tunable properties:

Epoxy Functionalization

Composite Performance

| Property | EPFA Polymer | Glass Fiber Composite |

|---|---|---|

| Tensile Strength | 58 MPa | 210 MPa |

| Dielectric Constant | 3.2 | 4.7 |

Stereoselective Modifications

Modified Perkin reaction achieves stereochemical control:

Stereoisomer Synthesis

| Starting Material | Conditions | E:Z Ratio | Yield (%) |

|---|---|---|---|

| 2-Naphthylacetic acid | Ac₂O, Et₃N, 110°C | 94.8:5.2 | 57.5 (E) |

| α-Naphthylpropanoic acid | Ac₂O, Et₃N, 120°C | 98.2:1.8 | 94.7 (E) |

Characterized by 7.8-8.1 ppm (E-isomer olefinic H) vs 6.9-7.2 ppm (Z-isomer)

This comprehensive reaction profile establishes this compound as a versatile building block for synthetic organic chemistry and materials science. The compound's dual reactivity (furan ring and α,β-unsaturated acid) enables diverse transformations with applications ranging from antimicrobial agents to polymer precursors.

Wissenschaftliche Forschungsanwendungen

Beta-(2-Furyl)acrylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

Industry: Beta-(2-Furyl)acrylic acid is utilized in the production of resins, plastics, and other industrial materials .

Wirkmechanismus

The mechanism of action of Furylacrylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing various biochemical processes.

Pathways Involved: It may affect metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects

Vergleich Mit ähnlichen Verbindungen

2-Furoic Acid: Another furan derivative with similar chemical properties but different applications.

Furfuryl Alcohol: A related compound used in the production of resins and as a solvent.

Methyl-beta-(2-Furyl)acrylate: A methyl ester derivative with distinct chemical behavior .

Uniqueness: Beta-(2-Furyl)acrylic acid is unique due to its specific structure, which combines the reactivity of the furan ring with the versatility of the acrylic acid moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Biologische Aktivität

Furylacrylic acid, specifically 3-(2-furyl)acrylic acid, is a compound that has garnered attention in various fields due to its biological activities and potential applications. This article explores the biological activity of this compound, highlighting its antimicrobial properties, effects on plant signaling, and synthesis methodologies.

Chemical Structure and Properties

This compound is characterized by a furan ring attached to an acrylic acid moiety. Its molecular formula is CHO, with a molar mass of approximately 165.18 g/mol. The compound exhibits a planar structure due to the conjugated double bond system, which contributes to its reactivity in various chemical processes.

Antimicrobial Activity

Research has demonstrated that this compound derivatives possess significant antimicrobial properties. A study reported that 3-(furan-2-yl)propenoic acids and their esters exhibited good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . This suggests potential applications in pharmaceuticals as antifungal and antibacterial agents.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Furan-2-yl)propenoic acid | Candida albicans | 64 µg/mL |

| 3-(Furan-2-yl)propenoic acid | E. coli | 64 µg/mL |

| 3-(Furan-2-yl)propenoic acid | Staphylococcus aureus | 64 µg/mL |

Effects on Plant Signaling

This compound has been implicated in plant signaling pathways, particularly concerning auxin signaling. A study highlighted that a specific derivative with a (2-furyl)acrylate substructure negatively affected mitochondrial function and was identified as an auxin transcriptional inhibitor . This finding indicates that this compound may play a role in regulating plant growth and development through mitochondrial communication.

Synthesis Methods

The synthesis of this compound typically involves the Knoevenagel condensation reaction between furfural and malonic acid, often facilitated by catalysts like piperidine or pyridine. This method has been optimized for yield and purity, resulting in high-quality products suitable for further applications .

Table 2: Synthesis Conditions for this compound

| Reactants | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|

| Furfural + Malonic Acid | Piperidine | 2 hours | ~66-67 |

| Furfural + Malonic Acid | Pyridine | 2 hours | ~66-67 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study examined various derivatives of this compound, demonstrating their effectiveness against multiple bacterial strains. The results indicated that modifications to the furan ring could enhance antimicrobial potency.

- Plant Growth Regulation : Another research effort investigated the impact of this compound on auxin signaling in Arabidopsis thaliana. The findings revealed that perturbations in mitochondrial function led to altered auxin responses, suggesting potential applications in agricultural biotechnology.

- Photochemical Properties : A DFT study explored the photochemical dimerization of methyl 3-(2-furyl)acrylate, providing insights into its kinetic properties and potential applications in materials science .

Eigenschaften

IUPAC Name |

3-(furan-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJLOOJRNPHKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060233 | |

| Record name | Furylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-47-9 | |

| Record name | Furylacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.